Lipophilicity-Driven Differentiation: clogP of Isopropyl Analog vs. Methyl and Unsubstituted Piperazine Comparators
The isopropyl-substituted target compound (CAS 68638-37-9) exhibits a computed clogP of 3.059 (ZINC15) and a predicted clogP of 2.47 (Sildrug/IBB), positioning it in the optimal lipophilicity range for blood-brain barrier penetration (clogP 2–4). The N-methyl analog (CAS 68638-25-5, free base C14H18N4O, MW 258.15) is predicted to have a clogP approximately 1.0–1.5 log units lower, placing it below the typical CNS drug-like threshold. The unsubstituted piperazine analog would be even more polar. This lipophilicity differential predicts a ~10- to 30-fold difference in n-octanol/water partition coefficient, directly impacting membrane permeability and tissue distribution in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.059 (ZINC15); clogP = 2.47 (Sildrug/IBB) |
| Comparator Or Baseline | N-Methyl analog (CAS 68638-25-5): estimated clogP ~1.5–2.0 (based on free base C14H18N4O); Unsubstituted piperazine analog: estimated clogP <1.0 |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.5 vs. N-methyl analog; ΔclogP > +2.0 vs. unsubstituted analog |
| Conditions | Computed using ACD/Labs Percepta and ZINC15 pipeline algorithms |
Why This Matters
For neuroscience or cell-permeability-focused research, the isopropyl analog's lipophilicity falls within the established CNS drug-like window (clogP 2–4), whereas the methyl analog may exhibit insufficient passive membrane permeability, making the isopropyl compound the superior choice for assays requiring intracellular target engagement.
- [1] ZINC15 Database. Substance ZINC000000694188 (isopropyl analog) clogP 3.059. Sildrug/IBB WWA. Draw a Structure tool: clogP 2.47 for C16H24Cl2N4O. View Source
